molecular formula C14H25BO2 B2512624 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester CAS No. 2408390-58-7

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester

Cat. No.: B2512624
CAS No.: 2408390-58-7
M. Wt: 236.16
InChI Key: FEKWCSASKKVYKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

The pharmacokinetics of the this compound are influenced by its relatively stable and readily prepared nature . These properties contribute to its bioavailability.

Result of Action

The molecular and cellular effects of the this compound’s action include the formation of new carbon-carbon bonds . This results in the creation of new organic compounds, contributing to various chemical transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the this compound. For instance, it has been noted that certain boronic esters, including pinacol boronic esters, can be converted into a mixture of organotrifluoroborate and pinacol under certain conditions . Furthermore, the stability of the compound can be affected by air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester typically involves the reaction of 5,5-dimethyl-1-cyclohexen-1-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • Methylboronic Acid Pinacol Ester
  • Vinylboronic Acid Pinacol Ester

Comparison

5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is unique due to its cyclohexene ring structure, which imparts different reactivity and stability compared to linear or aromatic boronic esters. This compound’s steric hindrance and electronic properties make it particularly useful in selective reactions where other boronic esters might not perform as well .

Properties

IUPAC Name

2-(5,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-12(2)9-7-8-11(10-12)15-16-13(3,4)14(5,6)17-15/h8H,7,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKWCSASKKVYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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